
Chloromethyl pivalate
Overview
Description
Chloromethyl pivalate (C₆H₁₁ClO₂; CAS 18997-19-8) is an organochloride ester derived from pivalic acid (2,2-dimethylpropanoic acid). It is characterized by its pivaloyloxymethyl (POM) group, which confers stability and lipophilicity, making it a versatile reagent in organic synthesis and prodrug design .
Preparation Methods
Chloromethyl pivalate is typically synthesized through the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures, around 80°C, for a couple of hours . The general reaction scheme is as follows:
Pivaloyl chloride+ParaformaldehydeZnCl2Chloromethyl pivalate
Chemical Reactions Analysis
Chemical Reactions Involving Chloromethyl Pivalate
This compound exhibits reactivity characteristic of both alkyl halides and esters, making it versatile in various chemical transformations.
Acylation Reactions
This compound is frequently employed in acylation reactions to synthesize more complex molecules. For instance, it can react with sodium salts of various compounds to produce derivatives such as sulbactam pivoxil:
This reaction highlights its utility in pharmaceutical synthesis, particularly for prodrugs.
Reaction with Sodium Azide
In another significant reaction, this compound can react with sodium azide to form azidomethyl derivatives:
This reaction typically requires high temperatures and leads to the formation of valuable intermediates for further synthetic applications .
Table 2: Key Reactions of this compound
Reaction Type | Reactants | Products | Conditions |
---|---|---|---|
Acylation | This compound + Sodium salt | Sulbactam pivoxil | Room temperature |
Reaction with Azide | This compound + Sodium azide | Azidomethyl derivatives | 90 °C |
Scientific Research Applications
Pharmaceutical Applications
Chloromethyl pivalate serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its applications include:
- Prodrug Formation : CMP is employed in the preparation of prodrugs such as pivaloyloxy methyl ester of ofloxacin, enhancing the drug's bioavailability and therapeutic efficacy .
- N-Protection of Amines : It acts as a protecting reagent for amines, facilitating subsequent reactions without affecting the amine functionality .
- Synthesis of Sulbactam Pivoxil : CMP is utilized in the preparation of sulbactam pivoxil through its reaction with sodium salt of sulbactam, which is significant in antibiotic development .
Pivaloyloxymethylation Reactions
A study demonstrated the use of this compound in pivaloyloxymethylation reactions involving phosphonic acids. The reaction conditions were optimized to achieve acceptable yields of both mono and bis esters. This method has implications for developing new antiviral agents that mimic naturally occurring phospholipids, enhancing oral bioavailability .
Compound | Yield (%) | Reaction Conditions |
---|---|---|
Mono ester | 75% | DMF with DBU |
Bis ester | 65% | Dioxane with N,N'-dicyclohexyl-4-morpholinecarboxamidine |
Prodrug Strategies for CNS Penetration
Research on prodrugs containing N-(pivaloyloxy)alkoxy-carbonyl groups showed that these modifications significantly improved central nervous system (CNS) penetration while reducing gastrointestinal toxicity. One specific prodrug demonstrated a tenfold increase in cerebrospinal fluid-to-plasma ratio compared to its parent compound .
Prodrug | CSF-to-Plasma Ratio | Stability (Human Plasma) |
---|---|---|
Compound 13b | 10-fold improvement | Stable |
Compound 13c | 5-fold improvement | Rapidly metabolized |
Additional Applications
Beyond pharmaceuticals, this compound has been recognized for its role in:
- Continuous-flow Organic Synthesis : CMP is utilized as a reagent in innovative synthetic methodologies that enhance efficiency and reduce waste in organic chemistry .
- Synthesis of Isoindoline-Annulated Compounds : Its reactivity allows for the construction of complex molecular frameworks essential in drug discovery and development .
Mechanism of Action
The mechanism of action of chloromethyl pivalate primarily involves its role as an acylating agent. It reacts with nucleophiles to form pivaloyloxymethyl derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile it reacts with. For example, in the synthesis of sulbactam pivoxil, it acylates the sodium salt of sulbactam to form the desired product .
Comparison with Similar Compounds
Chloromethyl pivalate is compared below with structurally or functionally related compounds, focusing on reactivity, stability, and applications.
Reactivity and Selectivity
Key Findings :
- This compound’s selectivity for hydroxyl groups makes it superior to pivaloyl chloride in prodrug design .
Key Findings :
- This compound’s esterase-labile property is critical for prodrug activation, whereas POC esters (isopropoxycarbonyloxymethyl) exhibit slower hydrolysis .
- Its low solubility necessitates polar aprotic solvents (e.g., DMF, NMP) for reactions .
Key Findings :
- This compound achieves higher yields in optimized one-step syntheses compared to multi-step routes for chloromethyl ketones .
- Side reactions (e.g., bis-alkylation) can reduce yields in prodrug synthesis unless carefully controlled .
Key Findings :
- This compound is less corrosive than pivaloyl chloride but requires similar safety precautions .
Biological Activity
Chloromethyl pivalate (CMP) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article explores the synthesis, biological evaluations, and relevant case studies associated with CMP, emphasizing its antiviral properties and potential applications in medicinal chemistry.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of pivaloyl chloride with formaldehyde in the presence of a catalyst. A notable method includes the use of thionyl chloride as a cocatalyst, which enhances the yield and purity of the product by suppressing by-products such as pivalic acid . The general reaction can be summarized as follows:
Antiviral Properties
CMP has been investigated for its antiviral activity, particularly in the synthesis of prodrugs. One significant study demonstrated that CMP was used to acylate 9-(2-phosphonylmethoxyethyl)adenine (PMEA), resulting in a prodrug that exhibited enhanced antiviral potency against herpes simplex virus type 2 (HSV-2), showing over 150-fold increased efficacy compared to the parent compound .
Table 1: Antiviral Activity of CMP Derivatives
Compound | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
PMEA-CMP | HSV-2 | 0.13 | >100 | >769 |
5d | Coxsackie B4 | 100 | >200 | <2 |
6d | Influenza A | 40 | >100 | >2.5 |
The selectivity index (SI) is calculated as , indicating the safety margin of the compound.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cell lines, including HeLa and Vero cells. The minimal compound concentration (MCC) causing detectable morphological changes was evaluated. Notably, CMP derivatives did not exhibit significant cytotoxicity at concentrations up to 100 μM in most tested cells, suggesting a favorable safety profile for further development .
Case Studies
- Prodrug Development : CMP was utilized in synthesizing sulbactam pivoxil, a prodrug of the beta-lactamase inhibitor sulbactam. This compound demonstrated improved bioavailability and therapeutic efficacy compared to its parent drug .
- Antiviral Evaluations : In another study, CMP derivatives were tested against various viruses including vesicular stomatitis virus and respiratory syncytial virus. The results indicated varying degrees of antiviral activity, with some compounds displaying significant inhibition at low concentrations .
- Research on Mechanisms : Investigations into the mechanisms of action revealed that CMP derivatives could interfere with viral replication processes, although specific pathways remain to be fully elucidated.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for Chloromethyl pivalate, and how can purity be ensured?
this compound is typically synthesized via esterification of pivalic acid derivatives with chloromethylating agents. A common approach involves reacting pivaloyl chloride with formaldehyde under controlled conditions . Purification requires fractional distillation due to its liquid state (boiling point: 143°C at 760 mmHg) and low viscosity. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy should be used to confirm purity (>99.5%) and monitor byproducts like unreacted pivalic acid .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify characteristic signals, such as the methyl groups (δ ~1.2 ppm) and the chloromethyl moiety (δ ~5.6 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 150.0448 (C₆H₁₁ClO₂⁺) .
- Infrared Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) validate the ester and chloromethyl groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Store in airtight containers at <4°C to prevent degradation and minimize vapor accumulation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to its flammability (flash point: 40°C) and acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) .
- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound enable the synthesis of tricyclic imidazolium salts for N-heterocyclic carbene (NHC) precursors?
this compound reacts with bisoxazolines in the presence of silver triflate (AgOTf) to form tricyclic imidazolium salts. The AgOTf scavenges chloride ions, preventing oxazoline ring-opening side reactions. This method achieves >80% yield for rigid NHC architectures, critical for asymmetric catalysis . Key steps:
- Pre-filter AgCl byproducts to avoid coordination with bisoxazolines.
- Use enantiopure α-amino alcohols to control stereochemistry in the final NHC .
Q. What strategies enhance the efficiency of this compound in esterase-assisted prodrug activation studies?
this compound is used to synthesize labile esters that improve cellular uptake of nitroxides or antiviral agents. For example:
- Prodrug Design : Esterify phosphonate drugs (e.g., bis(pivaloyloxymethyl) PMEA) to increase lipophilicity, enhancing membrane permeability by 150-fold .
- Enzyme Specificity : Optimize ester bulkiness (e.g., pivaloyl groups) to resist non-specific hydrolysis while enabling targeted activation by intracellular esterases .
Q. How can reaction conditions be optimized for this compound-mediated alkylation in flow chemistry applications?
In continuous-flow synthesis, this compound reacts with nucleophiles (e.g., sultams) at 100°C with a flow rate of 70 μL/min. Benefits include:
- Reduced reaction time (hours vs. days) and improved reproducibility.
- Scalability for libraries (e.g., 38-member tricyclic isoindoline sultams in 53–87% yield) .
Q. Key Research Applications
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
Record name | Chloromethyl pivalate | |
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CAS No. |
18997-19-8 | |
Record name | Chloromethyl pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |
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Record name | CHLOROMETHYL PIVALATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |
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Retrosynthesis Analysis
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